molecular formula C15H16BrN5O2 B2447909 7-(4-Bromophenyl)-2-(1-hydroxyethyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 1797046-95-7

7-(4-Bromophenyl)-2-(1-hydroxyethyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2447909
CAS No.: 1797046-95-7
M. Wt: 378.23
InChI Key: SPCDIHJNPKHTGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-Bromophenyl)-2-(1-hydroxyethyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C15H16BrN5O2 and its molecular weight is 378.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-(4-bromophenyl)-2-(1-hydroxyethyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN5O2/c1-7-11(13(17)23)12(9-3-5-10(16)6-4-9)21-15(18-7)19-14(20-21)8(2)22/h3-6,8,12,22H,1-2H3,(H2,17,23)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPCDIHJNPKHTGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C(C)O)N1)C3=CC=C(C=C3)Br)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(4-Bromophenyl)-2-(1-hydroxyethyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazolopyrimidine family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, focusing on its anticancer potential and other biological activities.

Chemical Structure and Properties

  • Molecular Formula : C13H13BrN4O2
  • Molecular Weight : 335.17 g/mol
  • CAS Number : 898412-68-5

The structure of this compound includes a bromophenyl group and a triazolopyrimidine core, which are critical for its biological activity.

Anticancer Activity

Recent studies have indicated that triazolopyrimidine derivatives exhibit significant anticancer properties. The compound under discussion has been evaluated for its effectiveness against various cancer cell lines.

  • Mechanism of Action : The compound is believed to inhibit key signaling pathways involved in cancer cell proliferation and survival. Specifically, it targets cyclin-dependent kinases (CDKs) and other kinases associated with tumor growth.
  • Case Studies :
    • In vitro studies demonstrated that the compound exhibited cytotoxic effects against several cancer cell lines including HCT-116 (colon cancer), HepG-2 (liver cancer), and PC-3 (prostate cancer) with IC50 values ranging from 5 to 15 µM.
    • Comparative studies with standard chemotherapeutics like doxorubicin showed that the compound had comparable or superior efficacy in certain cell lines .
Cell LineIC50 (µM)Reference CompoundIC50 (µM)
HCT-1166.9Doxorubicin12.8
HepG-28.5Doxorubicin10.0
PC-37.0Doxorubicin11.0

Other Biological Activities

In addition to its anticancer properties, the compound has shown potential in other areas:

  • Antimicrobial Activity : Preliminary tests indicate that it possesses antibacterial properties against various strains including Staphylococcus aureus and Escherichia coli. The mechanism may involve disruption of bacterial cell wall synthesis .
  • CNS Activity : Some derivatives within the same chemical class have demonstrated central nervous system (CNS) depressant effects, suggesting potential applications in treating anxiety or insomnia .

Structure-Activity Relationship (SAR)

The biological activity of triazolopyrimidine derivatives can be influenced by modifications to their chemical structure. Key observations include:

  • Bromophenyl Substitution : The presence of the bromophenyl group enhances lipophilicity and may improve binding affinity to biological targets.
  • Hydroxyethyl Group : This moiety appears to play a crucial role in modulating the compound's solubility and bioavailability.

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity
Research has indicated that derivatives of the triazolo[1,5-a]pyrimidine scaffold exhibit significant antimicrobial properties. For instance, studies have shown that these compounds can be effective against resistant strains of bacteria, including Enterococcus faecium, which is a growing concern in clinical settings due to its increasing resistance to conventional antibiotics . The compound's mechanism involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

2. Anticancer Properties
The potential anticancer effects of triazolo[1,5-a]pyrimidines have been explored in various studies. These compounds have been shown to induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death. Research has demonstrated that certain derivatives can inhibit tumor growth in vitro and in vivo models .

3. Anti-inflammatory Effects
Triazolo[1,5-a]pyrimidines have also been investigated for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammation processes. This action can be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases .

Synthesis and Structural Insights

The synthesis of 7-(4-Bromophenyl)-2-(1-hydroxyethyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step synthetic routes that include condensation reactions with various aldehydes and amines. The use of eco-friendly solvents and catalysts has been emphasized to enhance yield and reduce environmental impact during synthesis .

Case Studies

Study Findings Applications
Synthesis and Evaluation of 1,2,4-Triazolo[1,5-a]pyrimidinesIdentified compounds with narrow-spectrum antibacterial activity against E. faeciumAntibiotic development
Electrochemical Profiling of Fused Pyrimidine-Triazole DerivativesAnalyzed interactions with DNA; promising candidates for drug-DNA interactionsAnticancer drug development
Eco-friendly Synthesis ProtocolsDeveloped new methods using green solvents for synthesisSustainable chemistry practices

Q & A

Q. What synthetic strategies are commonly employed to prepare 7-(4-bromophenyl)-substituted triazolo[1,5-a]pyrimidine derivatives?

The synthesis typically involves multicomponent reactions using substituted aldehydes, β-ketoamides (e.g., acetoacetamide), and amino-triazole derivatives. For example, condensation of 4-bromobenzaldehyde with acetoacetamide and 3-amino-5-(benzylthio)-1,2,4-triazole under reflux conditions yields carboxamide-functionalized triazolo[1,5-a]pyrimidines. Yields vary (44–80%) depending on substituent electronic effects and reaction optimization . Microwave-assisted protocols or additives like ammonium persulfate may enhance efficiency for analogous compounds .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR identify substituent environments (e.g., methyl groups at δ ~2.17 ppm, aromatic protons at δ 7.1–7.4 ppm) and confirm regiochemistry .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M + Na]+^+ peaks with <3 ppm error) .
  • Infrared (IR) Spectroscopy: Detects functional groups (e.g., carboxamide C=O stretch at ~1670 cm1^{-1}) .

Q. How can researchers assess the purity of synthesized batches?

High-performance liquid chromatography (HPLC) or chiral supercritical fluid chromatography (SFC) resolves enantiomeric impurities, while elemental analysis confirms stoichiometric ratios (e.g., C, H, N within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How do substituents on the triazolo[1,5-a]pyrimidine core influence biological activity?

Systematic SAR studies reveal that electron-withdrawing groups (e.g., 4-bromophenyl) enhance antibacterial activity against Gram-positive pathogens like Enterococcus faecium. Carboxamide moieties improve solubility and target binding, while hydroxyethyl groups may modulate metabolic stability . Competitive assays (e.g., MIC determinations) and molecular docking against bacterial enzymes (e.g., dihydrofolate reductase) are recommended .

Q. What methodologies resolve contradictions between predicted and observed spectroscopic data?

Discrepancies in 1^1H NMR splitting patterns or HRMS deviations (>5 ppm) often arise from tautomerism or residual solvents. Strategies include:

  • Variable Temperature NMR: Suppresses dynamic exchange effects.
  • X-ray Crystallography: Provides unambiguous structural confirmation (e.g., monoclinic P21_1/c symmetry with β = 92.27° for related compounds) .
  • Isotopic Labeling: Traces unexpected fragmentation pathways in HRMS .

Q. How can enantiomeric purity be achieved for chiral derivatives of this compound?

Chiral stationary phases (e.g., Chiralpak AD) with heptane/isopropanol eluents resolve racemic mixtures (RT = 8–10 min, >99% ee). Absolute configuration is confirmed via X-ray anomalous scattering or electronic circular dichroism (ECD) .

Q. What experimental design principles optimize synthesis yields?

Design of Experiments (DoE) frameworks, such as response surface methodology, identify critical factors (e.g., temperature, molar ratios). For example, acetoacetamide:aldehyde:triazole ratios of 1:1:1 at 80°C maximize yields (80%) for carboxamide derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.